molecular formula C7H11ClF3NO3 B13506420 Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride

Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride

Cat. No.: B13506420
M. Wt: 249.61 g/mol
InChI Key: USSONTRTYLZTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride is a chemical compound with the molecular formula C7H11ClF3NO3 and a molecular weight of 249.6 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to an azetidine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)azetidine with methyl chloroacetate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11ClF3NO3

Molecular Weight

249.61 g/mol

IUPAC Name

methyl 2-[3-(trifluoromethyl)azetidin-3-yl]oxyacetate;hydrochloride

InChI

InChI=1S/C7H10F3NO3.ClH/c1-13-5(12)2-14-6(3-11-4-6)7(8,9)10;/h11H,2-4H2,1H3;1H

InChI Key

USSONTRTYLZTLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1(CNC1)C(F)(F)F.Cl

Origin of Product

United States

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